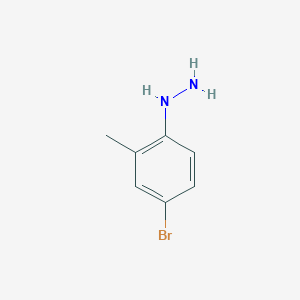

(4-Bromo-2-methylphenyl)hydrazine

説明

Contextualization of Aryl Hydrazines within Organic Chemistry Research

Aryl hydrazines are a class of organic compounds that feature a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. wikipedia.org They are exceptionally versatile intermediates in organic synthesis, widely recognized for their role in constructing a diverse array of nitrogen-containing heterocyclic compounds. nih.gov Perhaps the most celebrated application of aryl hydrazines is the Fischer indole (B1671886) synthesis, a powerful reaction discovered in 1883 that allows for the creation of the indole ring system, a core structure in many biologically active molecules and pharmaceuticals. wikipedia.orgbyjus.comtestbook.comnumberanalytics.com Beyond indoles, aryl hydrazines are instrumental in the synthesis of other important heterocycles such as pyrazoles, indazoles, and β-lactams. nih.gov In recent years, aryl hydrazines have also emerged as effective arylating agents in various cross-coupling reactions, offering an environmentally friendlier alternative to other arylating agents as they produce only nitrogen gas and water as byproducts. nih.gov Their ability to generate aryl radicals makes them useful in a range of organic transformations. nih.govacs.org

The synthesis of aryl hydrazines themselves can be achieved through several methods, including the reduction of aryldiazonium salts, nucleophilic aromatic substitution on aryl halides, and transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Strategic Importance of Bromine and Methyl Substituents in Aryl Hydrazine Scaffolds for Synthetic and Mechanistic Investigations

The presence of bromine and methyl substituents on the aryl hydrazine ring is of strategic importance for several reasons. The bromine atom, a halogen, serves as a versatile functional handle. Its presence allows for a wide range of subsequent chemical modifications through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings), which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org This enables the introduction of diverse molecular fragments at a specific position on the aromatic ring, providing a pathway to a vast array of derivatives.

The methyl group, on the other hand, influences the electronic properties and steric environment of the molecule. As an electron-donating group, it can affect the reactivity of the aromatic ring and the hydrazine moiety. In the context of reactions like the Fischer indole synthesis, the position of the methyl group can direct the regioselectivity of the cyclization step, leading to the preferential formation of one isomer over another. thermofisher.com This control over the reaction's outcome is crucial for the efficient synthesis of target molecules with specific substitution patterns. Furthermore, the steric bulk of the methyl group can influence the conformation of the molecule and the accessibility of adjacent reactive sites.

Scope and Research Trajectories Pertaining to (4-Bromo-2-methylphenyl)hydrazine

Research involving this compound is primarily focused on its application as a key starting material in the synthesis of complex organic molecules. A significant area of investigation is its use in the Fischer indole synthesis to produce highly substituted indoles. wikipedia.orgnih.gov These indole derivatives are of considerable interest due to their prevalence in natural products and their potential as therapeutic agents.

Another important research trajectory is the utilization of the bromine atom for post-synthetic modifications. After the initial construction of a core heterocyclic structure using the hydrazine functionality, the bromo group can be transformed into a variety of other functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. The interplay between the electronic effects of the methyl group and the reactivity of the bromo substituent continues to be an area of exploration for designing novel synthetic strategies and understanding reaction mechanisms.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9BrN2 |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 35326-14-2 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTBVNWEWUHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395521 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56056-25-8 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methylphenyl Hydrazine

Synthesis from Precursor Aromatic Amines

A primary route for synthesizing (4-bromo-2-methylphenyl)hydrazine begins with the precursor 4-bromo-2-methylaniline (B145978). google.com This process involves multiple steps, including the protection of the arylamine, followed by bromination and hydrolysis.

Arylamine Protection Strategies for 4-Bromo-2-methylaniline Synthesis

To effectively synthesize 4-bromo-2-methylaniline, the amino group of the precursor, 2-methylaniline, must first be protected. google.com This is a critical step to prevent unwanted side reactions during the subsequent bromination process. A common strategy is the acetylation of the amine to form N-(2-methylphenyl)acetamide. This protection strategy deactivates the amine group to a certain extent, allowing for more controlled and selective bromination of the aromatic ring. khanacademy.orgyoutube.com

Bromination and Hydrolysis Protocols for Substituted Aniline Precursors

Following the protection of the arylamine, the next step is the bromination of the N-(2-methylphenyl)acetamide. google.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring. The position of the bromine atom is directed by the activating methyl group and the deactivated acetamido group. Subsequently, the protecting acetyl group is removed through hydrolysis, typically under acidic or basic conditions, to yield the final product, 4-bromo-2-methylaniline. google.com Research has also explored direct bromination of unprotected anilines using reagents like copper(II) bromide in ionic liquids to achieve high regioselectivity under mild conditions. nih.gov

Direct Hydrazination Approaches

Direct hydrazination presents an alternative pathway for the synthesis of aryl hydrazines. This method involves the cross-coupling of aryl halides with hydrazine (B178648) or its derivatives. Palladium-catalyzed and copper-catalyzed systems have been developed for this purpose. For instance, palladium-catalyzed coupling of aryl halides with hydrazine hydrate (B1144303) can be achieved with low catalyst loadings and using a simple base like potassium hydroxide (B78521). osti.govnih.gov Copper-catalyzed methods, often utilizing ligands like 4-hydroxy-L-proline, are also effective for the N-arylation of hydrazine with aryl bromides. organic-chemistry.org These direct approaches can offer a more streamlined synthesis compared to multi-step methods.

Reduction of Azo Compounds Bearing the (4-Bromo-2-methylphenyl) Moiety

Another synthetic strategy involves the reduction of azo compounds that contain the (4-bromo-2-methylphenyl) group. Azo compounds can be prepared through the coupling of a diazonium salt with an appropriate aromatic compound. The subsequent reduction of the azo linkage (-N=N-) leads to the formation of the corresponding hydrazine. organic-chemistry.orgjrespharm.com Various reducing agents can be employed for this transformation, including systems like iron powder with calcium chloride, which allows for the cleavage of the azo bond under conditions that tolerate other functional groups. organic-chemistry.org Hydrazine hydrate itself can also be used as a reducing agent, sometimes in the presence of a catalyst, to cleave the azo bond and form the desired hydrazine derivative. jrespharm.comresearchgate.netmdpi.com

Diazotization and Subsequent Reduction of Substituted Arylamines

A traditional and widely used method for preparing aryl hydrazines is through the diazotization of a primary aromatic amine, followed by reduction. nih.govgoogle.comgoogle.com In the case of this compound, the starting material would be 4-bromo-2-methylaniline. This amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine. A common reducing agent for this step is sodium sulfite (B76179) or sodium metabisulfite. google.comgoogle.com The reaction conditions, such as temperature and pH, are critical for the success of both the diazotization and the reduction steps.

Optimization Strategies and Challenges in Targeted Synthesis

The synthesis of this compound is not without its challenges. Key areas for optimization include improving reaction yields, ensuring high regioselectivity, and developing more environmentally benign procedures. For instance, in palladium-catalyzed direct hydrazination, the choice of ligand and base is crucial for achieving high yields and preventing the formation of diaryl hydrazines. organic-chemistry.org The development of catalyst systems that operate under mild conditions with low catalyst loadings is an ongoing area of research. osti.govnih.gov

In the diazotization-reduction pathway, controlling the stability of the diazonium salt intermediate is a significant challenge, as these species can be explosive. nih.gov Finding alternative, safer reducing agents and optimizing reaction conditions to minimize side reactions are important considerations. Furthermore, the development of one-pot syntheses and the use of greener solvents are key goals in making the production of this compound more efficient and sustainable. google.com

Table of Reaction Parameters for the Synthesis of this compound and its Precursors

| Synthetic Step | Precursor | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| Arylamine Protection | 2-Methylaniline | Acetic Anhydride | - | N-(2-methylphenyl)acetamide |

| Bromination | N-(2-methylphenyl)acetamide | Bromine | - | N-(4-bromo-2-methylphenyl)acetamide |

| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | Acid or Base | Reflux | 4-Bromo-2-methylaniline |

| Direct Hydrazination | 4-Bromo-2-methylaniline | Hydrazine Hydrate, Pd Catalyst, KOH | Low catalyst loading | This compound |

| Azo Compound Reduction | Azo compound with (4-bromo-2-methylphenyl) moiety | Fe/CaCl2 or Hydrazine Hydrate | - | This compound |

| Diazotization | 4-Bromo-2-methylaniline | NaNO2, HCl | 0-5 °C | 4-Bromo-2-methylbenzenediazonium chloride |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-methylaniline |

| 2-Methylaniline |

| N-(2-methylphenyl)acetamide |

| N-(4-bromo-2-methylphenyl)acetamide |

| Hydrazine |

| Hydrazine Hydrate |

| Palladium |

| Potassium Hydroxide |

| Copper |

| 4-hydroxy-L-proline |

| Iron |

| Calcium Chloride |

| Sodium Nitrite |

| Hydrochloric Acid |

| Sodium Sulfite |

| Sodium Metabisulfite |

Elucidation of Reaction Mechanisms and Transformational Pathways

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) of (4-Bromo-2-methylphenyl)hydrazine is characterized by the presence of lone pairs of electrons on its two adjacent nitrogen atoms, which confers significant nucleophilic character upon the molecule. This inherent nucleophilicity allows it to readily react with a wide range of electrophilic species.

This compound, acting as a potent binucleophile, engages in nucleophilic substitution reactions with various electrophiles. A prominent example of this reactivity is the Paal-Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds. mdpi.commdpi.com In this reaction, the hydrazine attacks the two carbonyl carbons of the diketone, leading to a cyclocondensation reaction that, after dehydration, yields a stable, substituted pyrazole (B372694) ring. mdpi.comnih.gov

For instance, the reaction between this compound and a 1,3-diketone like acetylacetone (B45752) (2,4-pentanedione) proceeds via nucleophilic attack of the terminal amino group, followed by an intramolecular condensation and dehydration to form 1-(4-bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazole. rsc.orgsynquestlabs.comheteroletters.org The reaction is typically carried out in a suitable solvent such as ethanol, often with acid catalysis to facilitate the dehydration steps. nih.govdergipark.org.tr This cyclocondensation is a cornerstone in the synthesis of a vast array of pyrazole derivatives, which are significant heterocyclic scaffolds in medicinal chemistry and materials science. dergipark.org.trresearchgate.net

The general mechanism for this type of reaction involves two key steps:

Hydrazone Formation : The initial nucleophilic attack of the hydrazine on one of the carbonyl groups forms a hydrazone intermediate.

Cyclization and Dehydration : The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate which subsequently eliminates a molecule of water to yield the aromatic pyrazole ring. mdpi.com

The table below illustrates the expected products from the reaction of this compound with various electrophilic 1,3-dicarbonyl compounds.

| This compound | Electrophile (1,3-Dicarbonyl) | Product (Pyrazole Derivative) |

| Acetylacetone | 1-(4-bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazole synquestlabs.com | |

| 1,3-Diphenyl-1,3-propanedione | 1-(4-bromo-2-methylphenyl)-3,5-diphenyl-1H-pyrazole | |

| Ethyl acetoacetate | 1-(4-bromo-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

This table presents hypothetical reaction products based on established chemical principles.

The reaction of this compound with simple aldehydes and ketones results in the formation of (4-Bromo-2-methylphenyl)hydrazones. soeagra.com This condensation reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water. soeagra.comresearchgate.net The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net

The mechanism proceeds as follows:

Nucleophilic attack by the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. soeagra.com

Proton transfer to form a tetrahedral intermediate known as a carbinolamine. soeagra.com

Protonation of the hydroxyl group, followed by the elimination of a water molecule to form a protonated imine.

Deprotonation to yield the final, stable hydrazone product. soeagra.com

These hydrazones are often stable, crystalline solids, a property that facilitates their purification. soeagra.com They are not only important final products but also crucial intermediates in further synthetic transformations, most notably the Wolff-Kishner reduction. wikipedia.orglibretexts.org

The table below shows representative examples of hydrazones formed from this compound and various carbonyl compounds.

| This compound | Carbonyl Compound | Product (Hydrazone) |

| Acetone | Acetone (4-bromo-2-methylphenyl)hydrazone | |

| Benzaldehyde | Benzaldehyde (4-bromo-2-methylphenyl)hydrazone | |

| Cyclohexanone | Cyclohexanone (4-bromo-2-methylphenyl)hydrazone |

This table presents hypothetical reaction products based on established chemical principles.

Reductive Transformations of this compound

The hydrazine functional group can undergo reductive cleavage of the nitrogen-nitrogen single bond to yield the corresponding amine. In the case of this compound, this reduction would produce 4-Bromo-2-methylaniline (B145978). nih.gov This transformation is a key step in synthetic sequences where a hydrazine is used as a precursor to an amine.

Several reducing agents can accomplish this transformation, including:

Catalytic Hydrogenation : Using catalysts such as Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C) with a source of hydrogen.

Sodium Dithionite (Na2S2O4) : A common and mild reagent for the reduction of aryl hydrazines.

Tin(II) Chloride (SnCl2) : Often used in acidic media for the reduction of various nitrogen-containing functional groups.

The synthesis of 4-bromo-2-methylaniline is well-documented, typically starting from 2-methylaniline (o-toluidine) through a protection-bromination-deprotection sequence. google.comdoubtnut.com The reduction of this compound offers an alternative route to this valuable synthetic intermediate.

| Reactant | Reducing Agent | Product |

| This compound | e.g., Raney Ni, H2 | 4-Bromo-2-methylaniline nih.gov |

This table illustrates a potential chemical transformation.

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. organic-chemistry.org The reaction is conducted under basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction. libretexts.org The reaction proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org

This compound can be utilized in a Wolff-Kishner type reaction. The aldehyde or ketone substrate would first react with the substituted hydrazine to form the corresponding (4-bromo-2-methylphenyl)hydrazone. Subsequent treatment with a strong base would induce the elimination of nitrogen gas and the formation of the alkane product. wikipedia.orgbeilstein-journals.org The mechanism involves the deprotonation of the hydrazone, followed by a tautomerization and the expulsion of a dinitrogen molecule, generating a carbanion that is then protonated by the solvent. libretexts.orgbeilstein-journals.org

| Substrate (Carbonyl) | Reagent | Conditions | Product (Alkane) |

| Acetophenone | This compound | 1. Condensation2. KOH, Ethylene Glycol, Heat | Ethylbenzene |

| Cyclohexanone | This compound | 1. Condensation2. KOH, Ethylene Glycol, Heat | Cyclohexane |

This table presents hypothetical reaction outcomes based on the principles of the Wolff-Kishner reduction.

Arylation Reactions Involving Aryl Radical Generation

Recent research has shown that aryl hydrazines can serve as precursors for aryl radicals under mild, metal-free conditions. nih.gov A notable method involves the use of catalytic molecular iodine in the presence of air to generate aryl radicals from the corresponding aryl hydrazines. acs.org

This methodology can be applied to this compound to generate the (4-bromo-2-methylphenyl) radical. The proposed mechanism suggests an initial reaction between the hydrazine and iodine. Subsequent steps involving dehydroiodination and further reaction with iodine lead to the formation of an aryldiazene intermediate, which then decomposes to release nitrogen gas and the desired aryl radical. nih.govacs.org The hydroiodic acid byproduct is re-oxidized to iodine by atmospheric oxygen, allowing for a catalytic cycle. nih.gov

These generated radicals are potent intermediates for C-C bond formation. For example, they can be trapped by radical acceptors like substituted 1,4-naphthoquinones to afford arylated products in moderate to excellent yields. acs.org This transformation provides a modern and efficient strategy for the arylation of various substrates, expanding the synthetic utility of this compound beyond its classical nucleophilic roles.

**Elucidation of

Derivatization Strategies and Synthesis of Advanced Organic Architectures

Synthesis of Hydrazone Derivatives of (4-Bromo-2-methylphenyl)hydrazine

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 functional group. The synthesis of hydrazone derivatives from this compound is a fundamental transformation that serves as a gateway to more complex molecular architectures.

Condensation with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones provides a direct route to the corresponding hydrazones. This condensation reaction typically proceeds under mild acidic or basic conditions and involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. organic-chemistry.org The resulting (4-Bromo-2-methylphenyl)hydrazones are often stable, crystalline solids.

The general reaction scheme is as follows:

This reaction is highly versatile, accommodating a wide range of aliphatic and aromatic aldehydes and ketones, allowing for the introduction of various substituents into the final hydrazone structure.

Table 1: Examples of (4-Bromo-2-methylphenyl)hydrazone Synthesis

| Carbonyl Compound | Product |

| Benzaldehyde | (E)-1-((4-bromo-2-methylphenyl)amino)-1-phenylmethanimine |

| Acetophenone | (E)-1-((4-bromo-2-methylphenyl)amino)-1-phenylethan-1-imine |

| 4-Chlorobenzaldehyde | (E)-1-((4-bromo-2-methylphenyl)amino)-1-(4-chlorophenyl)methanimine |

Preparation of Schiff Base Compounds Containing the (4-Bromo-2-methylphenyl)imino Moiety

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The synthesis of Schiff bases involving the (4-Bromo-2-methylphenyl)imino moiety can be achieved through the condensation of this compound with a suitable carbonyl compound. nih.govrjptonline.orgresearchgate.netderpharmachemica.com This reaction is analogous to hydrazone formation and is a cornerstone in the synthesis of various biologically active molecules. impactfactor.org

The general synthetic approach involves refluxing equimolar amounts of this compound and an aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their diverse biological activities. rjptonline.org

Cyclocondensation Reactions for Heterocyclic Synthesis

Cyclocondensation reactions involving this compound are powerful tools for the construction of a variety of heterocyclic scaffolds. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a stable ring system.

Formation of Pyrazoles and Related Systems

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazole (B372694) derivatives from this compound is a well-established process, commonly achieved through the cyclocondensation reaction with 1,3-dicarbonyl compounds. chim.itnih.govmdpi.com This reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. nih.gov

The general reaction is depicted below:

Varying the substituents on the 1,3-dicarbonyl compound allows for the synthesis of a wide array of substituted pyrazoles. dergipark.org.trorganic-chemistry.org Other precursors, such as α,β-unsaturated ketones and acetylenic ketones, can also be employed for pyrazole synthesis. mdpi.com

Table 2: Synthesis of (4-Bromo-2-methylphenyl)pyrazoles

| 1,3-Dicarbonyl Compound | Pyrazole Product |

| Acetylacetone (B45752) | 1-(4-Bromo-2-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | 1-(4-Bromo-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 1-(4-Bromo-2-methylphenyl)-3,5-diphenyl-1H-pyrazole |

Construction of Triazoles and Triazine Derivatives

Triazoles , five-membered heterocycles with three nitrogen atoms, can be synthesized using this compound as a key building block. One common method involves the reaction of hydrazines with compounds containing a C-N triple bond, such as nitriles, often in the presence of an activating agent. troindia.inorganic-chemistry.orgscispace.com Another approach is the cyclization of N-acylhydrazones. chemistryjournal.net

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The synthesis of 1,2,4-triazine derivatives can be achieved through the reaction of this compound with α-dicarbonyl compounds or their equivalents. nih.govglobalscitechocean.comijpsr.inforesearchgate.net For instance, the condensation of this compound with a 1,2-diketone, followed by cyclization, yields the corresponding triazine. nih.gov

The synthesis of 1,3,5-triazine hydrazone derivatives has been reported, starting from the reaction of 2-chloro-4,6-disubstituted-s-triazines with hydrazine hydrate (B1144303), followed by condensation with an appropriate aldehyde. nih.gov

Synthesis of Oxadiazine and Quinazolinone Derivatives

1,3,4-Oxadiazines are six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Their synthesis can be accomplished through the cyclization of acylhydrazides with suitable reagents. nih.govresearchgate.netijper.org For example, the reaction of an acylhydrazide derived from this compound with an α-haloketone can lead to the formation of the oxadiazine ring. The reaction of cyanoacetylhydrazine with ω-bromoacetophenones has been shown to produce 1,3,4-oxadiazine derivatives. nih.govmdpi.com

Quinazolinones are bicyclic heterocyclic compounds. The synthesis of quinazolinone derivatives can involve the use of hydrazine derivatives as key intermediates. nih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.net For instance, 2-hydrazino-quinazolinone derivatives can be prepared by refluxing the corresponding 2-mercapto-quinazolinone with hydrazine hydrate. nih.gov These hydrazino-quinazolinones can then be further reacted to introduce the (4-Bromo-2-methylphenyl) moiety or undergo cyclization reactions to form more complex fused heterocyclic systems.

Functionalization of the (4-Bromo-2-methylphenyl) Ring

The substituted phenyl ring of this compound offers multiple avenues for structural elaboration, primarily through electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and the formation of organometallic reagents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. In the case of this compound, the existing substituents—a bromine atom and a methyl group—dictate the regioselectivity of incoming electrophiles. Both the methyl group (an activating ortho-, para-director) and the bromine atom (a deactivating ortho-, para-director) influence the position of substitution.

A key example of this is nitration, which introduces a nitro (-NO₂) group onto the aromatic ring. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Given the directing effects of the existing substituents, the nitro group is expected to add to positions ortho or para to the methyl group and ortho to the bromine atom.

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (e.g., NO₂⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The formation of (4-Bromo-2-nitrophenyl)hydrazine is a related synthetic transformation.

The bromine atom on the this compound ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, often referred to as Suzuki coupling, is a prominent example. This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For this compound, the carbon-bromine bond serves as the electrophilic partner in the catalytic cycle.

The general catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires a base to activate the organoboron compound.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, including alkyl, alkenyl, aryl, and heteroaryl groups, leading to the synthesis of complex biphenyl derivatives and other advanced architectures.

Table 1: Overview of Selected Transition-Metal Catalyzed Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Organohalide (R'-X) | Palladium | C-C |

| Stille | Organotin (e.g., R-SnBu₃) | Organohalide (R'-X) | Palladium | C-C |

| Negishi | Organozinc (e.g., R-ZnX) | Organohalide (R'-X) | Palladium or Nickel | C-C |

| Kumada | Grignard (e.g., R-MgX) | Organohalide (R'-X) | Palladium or Nickel | C-C |

| Heck | Alkene | Organohalide (R'-X) | Palladium | C-C (alkenyl) |

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A Grignard reagent can be prepared from this compound by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction transforms the electrophilic carbon attached to the bromine into a highly nucleophilic carbon.

The formation of the Grignard reagent, (4-magnesiobromo-2-methylphenyl)hydrazine, involves the oxidative insertion of magnesium into the carbon-bromine bond. It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.

Once formed, this organometallic intermediate can react with a variety of electrophiles to form new carbon-carbon bonds. For instance, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. Reaction with esters will produce tertiary alcohols, and reaction with carbon dioxide followed by an acidic workup will give a carboxylic acid. The versatility of Grignard reagents makes them a valuable tool for the derivatization of the (4-Bromo-2-methylphenyl) ring.

Complexation Studies with Metal Ions

The hydrazine moiety and its derivatives, such as hydrazones formed by condensation with aldehydes or ketones, are excellent ligands for coordinating with metal ions. The nitrogen atoms of the hydrazine group possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes.

Derivatives of this compound, particularly Schiff bases formed from its reaction with various carbonyl compounds, are widely used as ligands in coordination chemistry. These ligands can coordinate with a range of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable metal complexes.

The synthesis of these complexes typically involves reacting the hydrazine-derived ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to control the coordination number and geometry of the resulting complex.

The structures of these metal complexes are elucidated using a variety of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=N (azomethine) bond in a hydrazone derivative upon complexation indicates the involvement of the azomethine nitrogen in coordination with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. The appearance of new charge-transfer bands upon complexation is also indicative of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

These characterization methods are crucial for understanding the nature of the metal-ligand interactions and the structural properties of the coordination compounds.

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Methylphenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, geometry, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. imist.ma Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach allows for a good balance between accuracy and computational cost.

For a molecule like (4-Bromo-2-methylphenyl)hydrazine, DFT is used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational method used. mdpi.com Once the geometry is optimized, DFT is further used to calculate a wide range of electronic properties, including orbital energies, the distribution of electron density, and electrostatic potential.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional in DFT approximates the exchange-correlation energy, which is a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been widely used and shown to provide reliable results for a variety of organic molecules. researchgate.netreddit.com It combines the exact Hartree-Fock exchange with exchange and correlation functionals from other sources.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is commonly paired with the B3LYP functional. imist.maresearchgate.net This notation indicates that the core orbitals are described by 6 primitive Gaussian functions, and the valence orbitals are split into two parts (a double-zeta basis set) described by 3 and 1 primitive Gaussian functions, respectively. The (d,p) part signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the orbitals and are important for accurately representing chemical bonds. gaussian.com Another basis set, such as LAV2P**, has also been utilized in studies of similar bromo hydrazine (B178648) derivatives. researchgate.net

The combination of the B3LYP functional and the 6-31G(d,p) basis set is a well-established level of theory for obtaining accurate geometries and electronic properties for many organic systems. imist.mareddit.com

Electronic Property Analysis

Following geometry optimization, several analyses can be performed to understand the electronic characteristics and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile. youtube.com

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity as an electrophile. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This energy gap is also crucial for understanding charge transfer processes within the molecule.

The energies of these orbitals are calculated using the optimized molecular geometry.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following values are conceptual and based on typical findings for similar aromatic hydrazine derivatives. They serve to illustrate the type of data obtained from FMO analysis.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital. Influences the molecule's ability to donate electrons. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital. Influences the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.62 | The difference between ELUMO and EHOMO. A larger gap indicates higher molecular stability and lower chemical reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. wolfram.comresearchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions and reactivity of the molecule. The calculation involves distributing the total electron population among the different atoms based on the contribution of their atomic orbitals to the molecular orbitals. uni-muenchen.de

By determining the charge on each atom of this compound, one can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is valuable for interpreting the molecule's dipole moment and predicting its behavior in polar environments and intermolecular interactions. For instance, the nitrogen atoms in the hydrazine moiety are expected to carry a negative Mulliken charge, consistent with their high electronegativity and the results from MEP analysis.

Table 2: Illustrative Mulliken Atomic Charges (Note: These values are hypothetical, representing typical charge distributions for the key atoms in the functional groups of this compound based on computational studies of similar molecules.)

| Atom Number/Label | Element | Mulliken Charge (a.u.) | Interpretation |

| C4 | Carbon | +0.05 | The carbon atom bonded to the bromine is expected to be slightly electron-deficient. |

| Br | Bromine | -0.10 | The electronegative bromine atom carries a partial negative charge. |

| N1 (of NH) | Nitrogen | -0.35 | The nitrogen atoms of the hydrazine group are typically electron-rich due to their lone pairs. researchgate.net |

| N2 (of NH2) | Nitrogen | -0.40 | Similar to N1, this nitrogen atom is a site of high electron density. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular bonding, charge transfer interactions, and the delocalization of electron density within a molecule. eurjchem.com This analysis interprets the electronic wavefunction in terms of localized, Lewis-type orbitals (bonds or lone pairs) and unoccupied, non-Lewis orbitals (antibonding or Rydberg). The delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis NBO (acceptor) corresponds to a stabilizing donor-acceptor interaction. nih.gov The stability of the molecule is enhanced by these hyperconjugative interactions, and the magnitude of this stabilization is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more intense interaction and greater charge delocalization. nih.gov

In the context of this compound, NBO analysis would reveal key interactions responsible for its electronic stability. The primary donor orbitals are expected to be the lone pairs on the nitrogen atoms (N) of the hydrazine moiety and the lone pairs on the bromine (Br) atom. The acceptor orbitals would primarily be the antibonding π* orbitals of the phenyl ring and the antibonding σ* orbitals of adjacent C-C, C-N, and C-Br bonds.

The delocalization of electron density from the nitrogen lone pairs into the π* orbitals of the aromatic ring is a significant stabilizing factor. This interaction, denoted as n(N) → π(C-C), contributes to the resonance stabilization of the molecule. Similarly, interactions involving the bromine atom's lone pairs, n(Br) → π(C-C), also contribute to this delocalization. Hyperconjugative interactions can also occur between the σ bonds of the methyl group (C-H) and the aromatic ring, σ(C-H) → π*(C-C), further enhancing stability. The table below presents plausible hyperconjugative interactions and their associated stabilization energies for a substituted phenylhydrazine system, as determined by NBO analysis.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N9 | π*(C5-C6) | 5.8 | n → π* |

| LP(1) N9 | π*(C1-C2) | 4.2 | n → π* |

| LP(1) Br8 | π*(C3-C4) | 2.1 | n → π* |

| σ(C1-C7) | π*(C2-C3) | 3.5 | σ → π* |

Note: The data in this table is representative of interactions found in substituted phenylhydrazine systems and illustrates the type of information gained from NBO analysis. Atom numbering is based on a standard representation of the molecule.

Advanced Interaction and Energy Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts (e.g., C-H…O/N/Br, π…π, C-H…π, Halogen Bonds)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.combris.ac.uk The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions, while blue regions represent longer contacts, and white areas correspond to contacts at the van der Waals separation distance. nih.gov

For this compound, the crystal packing would be stabilized by a variety of weak intermolecular forces. Given the functional groups present, the most significant contacts are expected to be H···H, Br···H/H···Br, and C···H/H···C interactions. The bromine atom can participate in halogen bonding (Br···N) and other short contacts (Br···Br, Br···C). nih.gov The aromatic ring allows for potential π···π stacking and C-H···π interactions. The hydrazine moiety provides N-H groups that can act as hydrogen bond donors, forming N-H···N or N-H···Br contacts.

The relative contributions of these interactions determine the final crystal architecture. In many brominated organic compounds, Br···H contacts are a major contributor to crystal packing, often accounting for a significant percentage of the Hirshfeld surface. nih.gov H···H contacts are also typically abundant due to the prevalence of hydrogen atoms on the molecular surface.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 28.5 |

| Br···H/H···Br | 22.0 |

| C···H/H···C | 18.5 |

| C···C (π···π) | 6.5 |

| N···H/H···N | 5.0 |

| Br···C/C···Br | 4.5 |

| Br···Br | 3.0 |

Note: This table presents representative data based on analyses of similar brominated aromatic and hydrazine-containing compounds found in the literature. nih.govnih.gov The values illustrate the typical distribution of intermolecular contacts.

3D Energy Framework Analysis for Crystal Stability and Packing

To further elucidate the nature of the crystal packing and its stability, 3D energy framework analysis can be performed. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster (e.g., a 3.8 Å radius) and visualizes these energies as cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy. researchgate.netresearchgate.net

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion. researchgate.net The energy frameworks can be generated for each of these components, as well as for the total energy, providing a clear visual representation of the dominant forces in the crystal packing. researchgate.net For instance, a framework dominated by green cylinders (dispersion energy) indicates that van der Waals forces are the primary drivers of the crystal assembly, while red cylinders (electrostatic energy) would point to the importance of Coulombic interactions like strong hydrogen bonds. researchgate.net

Table 3: Interaction Energies (kJ/mol) Calculated for a Molecular Pair of this compound

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -25.5 |

| Polarization | -8.2 |

| Dispersion | -45.8 |

| Repulsion | 28.1 |

| Total Energy | -51.4 |

Note: The data is illustrative of interaction energies found in similar molecular crystals and shows the relative contributions of different energy components to the stability of a dimer.

Computational Studies on Reaction Pathways and Mechanisms

Transition State Characterization and Reaction Coordinate Analysis

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its role in the synthesis of heterocyclic compounds like indoles (Fischer indole (B1671886) synthesis), computational studies can map out the entire reaction pathway. researchgate.net This involves identifying and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

A key aspect is the characterization of the transition state (TS), which is a first-order saddle point on the potential energy surface. A genuine TS is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The reaction coordinate connects the reactant to the product through the transition state. nih.gov Analyzing the vibrational mode associated with this imaginary frequency reveals the specific atomic motions involved in bond breaking and forming during the transition.

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state structure. These calculations trace the minimum energy path downhill from the TS to the connected reactant and product, confirming that the identified TS indeed links the intended species. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction, a critical parameter for understanding reaction kinetics. nih.gov

Tautomerism Studies and Energy Landscape Mapping

Tautomerism, the interconversion of structural isomers through proton migration, is a relevant phenomenon for molecules containing hydrazine moieties. This compound can potentially exist in different tautomeric forms. Computational studies are crucial for exploring the possibility of tautomerism by mapping the energy landscape of the different isomers. nih.gov

By calculating the relative energies of all plausible tautomers, researchers can determine the most stable form under given conditions (e.g., in the gas phase or in a specific solvent). The calculations typically involve geometry optimization of each tautomer followed by frequency calculations to confirm that they are true minima on the potential energy surface (no imaginary frequencies). The relative stabilities are determined by comparing their electronic energies, often corrected for zero-point vibrational energy.

Furthermore, the energy barriers for the interconversion between tautomers can be calculated by locating the transition state for the proton transfer reaction. This provides insight into the kinetics of the tautomerization process and whether interconversion is likely to occur under ambient conditions. For phenylhydrazines, tautomerism can influence their reactivity and biological activity.

Molecular Docking Studies (focused on understanding binding modes for derivatization)

Molecular docking is a computational technique extensively utilized in medicinal chemistry to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking studies are not typically performed on the parent compound itself, but rather on its derivatives. This approach is crucial for understanding their structure-activity relationships (SAR) and for guiding further derivatization to enhance binding affinity and selectivity towards specific biological targets. These in silico studies provide valuable insights into the binding modes, interaction energies, and key amino acid residues involved in the ligand-receptor complexes.

Research has focused on various classes of derivatives synthesized from this compound and its close structural isomers, targeting a range of enzymes and proteins implicated in different diseases. These studies are instrumental in rationalizing the observed biological activities and in the design of new, more potent compounds.

Docking Studies of Pyrazole (B372694) Derivatives

Derivatives of (4-bromophenyl)hydrazine incorporated into pyrazole scaffolds have been investigated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. dergipark.org.tr For instance, the molecular structure of 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazole (BHDH) was analyzed to predict its binding conformations. dergipark.org.tr Such studies use computational programs like Gaussian 09 and Discovery Studio to visualize the 3D interactions between the ligand and the enzyme's active site, predicting the most stable binding energies and conformations. dergipark.org.tr

Docking of Pyrazine Carboxamide Derivatives

In the quest for new antibacterial and enzyme inhibitors, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and subjected to molecular docking studies. mdpi.com These investigations have targeted bacterial DNA gyrase, an essential enzyme for bacterial survival, and human placental alkaline phosphatase (ALP). mdpi.com

One notable derivative, compound 5d , demonstrated a high binding affinity for the DNA gyrase of Salmonella typhi (PDB ID: 5ztj) and significant inhibitory potential for ALP (PDB ID: 1EW2). mdpi.com The docking results for this compound revealed a strong binding energy and specific interactions with key amino acid residues within the active sites of these proteins. mdpi.com For ALP, the study highlighted four hydrogen bonds involving His153, His317, Arg420, and Glu429, which are crucial for its inhibitory activity. mdpi.com

| Ligand | Target Protein | PDB ID | Binding Energy (ΔG, kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|---|---|

| Compound 5d | Human Placental Alkaline Phosphatase | 1EW2 | -7.5648 | His153, His317, Arg420, Glu429 | Hydrogen Bonding |

Docking of Hydrazinyl-Thiazole Derivatives

Hydrazine-containing thiazole derivatives have been explored as potential antidiabetic agents by targeting enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.govnih.gov Molecular docking simulations are employed to understand the binding profiles of these derivatives at the enzymatic active or allosteric sites, thereby explaining their inhibitory mechanisms. nih.gov For example, studies on benzylidenehydrazine derivatives, including bromo-substituted analogues, have shown that both electronic and steric factors of the substituents play a significant role in their inhibitory potential against α-amylase. nih.gov

In a study of hydrazine clubbed thiazole derivatives, compounds were docked against aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY). nih.gov The docking scores, representing binding affinity, indicated that some derivatives had a higher affinity for the target receptors than standard drugs. nih.gov For instance, one derivative (compound 3c ) exhibited a binding affinity of -11.7 kcal/mol with the aldose reductase receptor (PDB ID: 4JIR), which was superior to the standard, epalrestat (-8.1 kcal/mol). nih.gov Such findings are pivotal for the development of new drug candidates to manage postprandial glucose levels. nih.gov

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Derivative 3c | Aldose Reductase | 4JIR | -11.7 |

| Epalrestat (Standard) | -8.1 | ||

| Derivative 3c | α-Glucosidase | 3A4A | -9.9 |

| Acarbose (Standard) | -8.2 |

These computational investigations collectively underscore the importance of molecular docking in the derivatization of this compound. By predicting how structural modifications influence binding to specific biological targets, these studies provide a rational basis for the design and synthesis of novel therapeutic agents.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of the bromo, methyl, and hydrazine (B178648) functional groups on the phenyl ring of (4-Bromo-2-methylphenyl)hydrazine makes it a highly valuable and versatile intermediate in organic synthesis. These groups provide multiple reactive sites that can be selectively targeted to construct intricate molecular architectures.

This compound is a key starting material for the synthesis of various complex molecular scaffolds, most notably indole (B1671886) derivatives. The Fischer indole synthesis, a venerable and widely used method for constructing the indole ring system, frequently employs phenylhydrazine derivatives. wikipedia.orgbyjus.comnih.govmdpi.com In this reaction, the phenylhydrazine is condensed with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole core. wikipedia.orgbyjus.comnih.govmdpi.com

A pertinent example is the synthesis of 4-bromo-7-methylindole-2-carboxylic acid, a valuable intermediate for pharmaceutical compounds. The synthesis commences with the condensation of 5-bromo-2-methylphenylhydrazine hydrochloride, a closely related analogue of the title compound, with ethyl pyruvate. The resulting hydrazone is then cyclized in the presence of a suitable catalyst to form the indole ring, followed by hydrolysis to yield the final product. google.com This process highlights the utility of substituted phenylhydrazines in creating highly functionalized indole scaffolds.

The general applicability of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the carbonyl component. This versatility is crucial for the development of new therapeutic agents, as the indole motif is a common feature in many biologically active molecules. wikipedia.org

Table 1: Synthesis of Indole Scaffolds via Fischer Indole Synthesis

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Substituted 6-bromo-4-methylindole | Core structure in various bioactive compounds |

The hydrazine moiety of this compound serves as a versatile nucleophile and a source of two adjacent nitrogen atoms, making it an excellent building block for a variety of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Pyridazinones: These six-membered heterocyclic compounds can be synthesized through the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. The reaction of this compound with appropriate dicarbonyl precursors can lead to the formation of N-aryl pyridazinones, which are known to exhibit a range of biological activities. iglobaljournal.comliberty.eduresearchgate.net

Triazoles: 1,2,4-Triazoles, five-membered rings with three nitrogen atoms, can be synthesized from hydrazines through various routes. One common method involves the reaction of a hydrazine with a compound containing a C=N-N or N=C-N fragment. nih.govchemistryjournal.netraco.catmdpi.comfrontiersin.org For instance, the reaction of this compound with cyanogen bromide or other suitable reagents can lead to the formation of substituted triazoles. These compounds are known for their antifungal and antimicrobial properties. chemistryjournal.net

The synthesis of these and other nitrogen-containing heterocycles from this compound demonstrates its utility in generating diverse molecular frameworks for drug discovery and other applications.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Approach | Potential Application |

|---|---|---|

| Pyridazinones | Condensation with 1,4-dicarbonyl compounds | Pharmaceuticals iglobaljournal.comresearchgate.net |

| Triazoles | Reaction with compounds containing C=N-N or N=C-N fragments | Antifungal agents chemistryjournal.netfrontiersin.org |

Catalytic Roles and Applications

While the primary role of this compound in organic synthesis is that of a reactant or intermediate, the broader class of phenylhydrazine derivatives has been explored for its potential in catalysis.

Phenylhydrazine and its derivatives have been shown to act as initiators in certain metal-free radical reactions. For example, phenylhydrazine can initiate the direct radical arylation of unactivated arenes through a base-promoted homolytic aromatic substitution (BHAS) mechanism. nih.gov This process involves the formation of aryl radicals from the phenylhydrazine, which then add to the arene. While specific studies on this compound in this context are not widely reported, its structural similarity suggests potential for similar reactivity, opening avenues for its use in metal-free carbon-carbon bond-forming reactions.

Furthermore, recent research has highlighted the use of phenylhydrazine in photoredox catalysis, where it can participate in radical coupling reactions to form carbon-carbon and carbon-heteroatom bonds under visible light irradiation. bohrium.com This emerging area of catalysis offers a green and efficient alternative to traditional metal-catalyzed methods.

The hydrazine functionality of this compound can be readily converted into other functional groups, such as hydrazones, which can serve as ligands for metal catalysts. Hydrazone ligands, containing the >C=N-N< moiety, are known to coordinate with a variety of transition metals and have been employed in catalysis. nih.govslideshare.netresearchgate.net

The synthesis of hydrazone ligands typically involves the condensation of a hydrazine with a carbonyl compound. nih.govnih.gov By reacting this compound with various aldehydes or ketones, a library of hydrazone ligands with different steric and electronic properties can be generated. These ligands can then be complexed with metals like palladium, copper, or nickel to create catalysts for cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. mdpi.com The substituents on the phenyl ring of the hydrazine can influence the catalytic activity and selectivity of the resulting metal complex.

Table 3: Potential Catalytic Applications

| Catalytic Role | Description | Potential Reaction Type |

|---|---|---|

| Metal-Free Initiator | Generation of aryl radicals for homolytic aromatic substitution. nih.gov | Direct C-H Arylation |

Exploration in Advanced Materials Development

The incorporation of specific organic moieties into polymeric structures can impart desirable electronic, optical, and thermal properties. While research directly involving this compound in advanced materials is limited, the properties of related compounds suggest potential avenues for exploration.

Substituted phenylhydrazines and their derivatives can be used as monomers or precursors for the synthesis of functional polymers. For instance, copolymers have been synthesized from phenylhydrazine and other monomers, such as 4,4'-diaminodiphenyl sulfone, to produce materials with notable solubility and electrical conductivity. e-journals.in The presence of the bromo and methyl groups on the phenyl ring of this compound could be exploited to tune the properties of such polymers.

Furthermore, the development of conductive organic polymers is a significant area of materials science research. mdpi.com Polymers derived from aniline and its derivatives have been extensively studied for their conducting properties. e-journals.in The structural similarity of phenylhydrazine to aniline suggests that polymers incorporating the this compound unit could exhibit interesting electronic properties. The bromine atom, in particular, could serve as a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and potentially highly conductive polymeric materials.

Potential for Organic Electronics and Photovoltaic Materials

While direct research on the application of this compound in organic electronics and photovoltaics is not extensively documented, the functionalities present in the molecule are characteristic of precursors used in the synthesis of electronically active materials. Arylhydrazines are known to be valuable building blocks for nitrogen-containing heterocyclic compounds, which are often the core of organic semiconductors.

The hydrazine moiety can be utilized in condensation reactions to form hydrazones, which can then be cyclized to create pyrazole (B372694), indole, or other heterocyclic systems. These ring systems are frequently found in organic dyes used in dye-sensitized solar cells (DSSCs). The bromine atom on the phenyl ring offers a site for cross-coupling reactions, such as Suzuki or Heck coupling, allowing for the extension of the conjugated system, a key factor in the design of organic electronic materials.

Table 1: Potential Contributions of this compound Moieties to Organic Electronic Materials

| Molecular Fragment | Potential Role in Organic Electronics and Photovoltaics |

| Hydrazine Group | Precursor to N-heterocyclic cores (e.g., pyrazoles, indoles) for charge transport or light absorption. |

| Phenyl Ring | Provides a basic aromatic structure for π-conjugation. |

| Bromine Atom | A reactive handle for cross-coupling reactions to extend conjugation and tune electronic properties. |

| Methyl Group | Can influence solubility and solid-state packing of the final material. |

Research on other hydrazine derivatives has shown their potential in solar cell applications. For instance, certain hydrazine-based dyes have been investigated as sensitizers in DSSCs, where they play a crucial role in light absorption and electron injection. The performance of such dyes is highly dependent on their molecular structure, which influences their absorption spectra and energy levels. The substitution pattern of this compound could, in principle, be tailored through synthetic modifications to optimize these properties for photovoltaic applications.

Incorporation into Polymers and Resins for Enhanced Material Properties

The incorporation of specific chemical functionalities can significantly enhance the properties of polymers and resins, such as thermal stability, flame retardancy, and mechanical strength. While there is no specific data on the use of this compound for this purpose, the presence of a bromine atom suggests a potential application as a reactive flame retardant. Brominated compounds are well-known for their ability to impart flame resistance to polymeric materials.

Furthermore, the hydrazine group can be reacted with diacids or other bifunctional molecules to form polyhydrazides. These polymers can exhibit high thermal stability and mechanical strength. Although research on poly(diacylhydrazine)s has focused on other monomers, the principle of incorporating hydrazine moieties to create robust polymers is well-established.

Table 2: Potential Impact of Incorporating this compound into Polymers

| Property | Potential Enhancement Mechanism |

| Flame Retardancy | The bromine atom can act as a radical trap in the gas phase during combustion, inhibiting the flame propagation. |

| Thermal Stability | The aromatic ring and the potential for cross-linking through the hydrazine group could increase the degradation temperature of the polymer. |

| Mechanical Strength | The rigid aromatic structure could enhance the stiffness and strength of the resulting polymer. |

| Chemical Resistance | The stable aromatic and hydrazide linkages could improve resistance to chemical attack. |

Development of Analytical Methodologies

The reactivity of the hydrazine functional group has been widely exploited in the development of analytical methods for the detection and quantification of various chemical species.

Utilization in Developing Methods for Detecting and Quantifying Other Chemical Entities

Phenylhydrazine and its derivatives are classical reagents in analytical chemistry, most notably for the derivatization of aldehydes and ketones. The reaction between a hydrazine and a carbonyl group forms a stable hydrazone, which often has strong ultraviolet (UV) absorbance or can be easily detected by other means. This derivatization strategy is employed to enhance the sensitivity and selectivity of analytical methods, such as high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net

This compound could potentially be used as a derivatizing agent for the analysis of carbonyl-containing compounds. The resulting hydrazone would have a specific UV-Vis absorption spectrum, influenced by the brominated and methylated phenyl ring, which could be advantageous for separating its signal from interfering substances in a complex matrix.

Table 3: Potential Analytical Applications of this compound

| Analyte Class | Derivatization Reaction | Detection Method | Potential Advantage |

| Aldehydes & Ketones | Formation of a (4-Bromo-2-methylphenyl)hydrazone | HPLC-UV, Mass Spectrometry | Specific molar absorptivity and mass fragmentation pattern for selective detection. |

| Sugars | Formation of osazones | Chromatography, Spectroscopy | Potential for unique crystalline structures or spectroscopic properties for identification. |

| Certain Metabolites | Reaction with specific functional groups | LC-MS/MS | Introduction of a heavy bromine atom could aid in mass spectrometric detection and quantification. |

The development of electrochemical sensors is another area where hydrazine derivatives have found application. Polymeric films based on phenylhydrazine have been used to create sensors for the quantification of various analytes. amrita.edu The electrochemical properties of a polymer derived from this compound could be explored for the development of novel sensors.

Q & A

Basic: What are the optimal synthetic routes for (4-Bromo-2-methylphenyl)hydrazine, and how can reaction efficiency be validated?

Methodological Answer:

The synthesis typically involves cyclization or condensation reactions using hydrazine derivatives. For example, hydrazine hydrate can react with halogenated precursors under reflux conditions (e.g., ethylene glycol at 40 hours reflux) to form the target compound . Key steps include:

- Reagent Selection : Use of 4-bromobenzohydrazide or substituted phenyl precursors .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Recrystallization from ethanol or methanol to isolate the product .

Validation involves ¹H NMR (to confirm hydrazine NH peaks at δ 4.5–5.5 ppm) and IR spectroscopy (N-H stretching at ~3300 cm⁻¹ and C-Br absorption at ~600 cm⁻¹) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can structural contradictions in X-ray data (e.g., disorder or twinning) be resolved during refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement, which handles disorder via PART instructions and TWIN commands for twinned data .

- Validation Metrics : Check R₁ (≤ 5%) and wR₂ (≤ 15%). High residual density may indicate unresolved solvent .

- Case Study : For bromo-hydrazine derivatives, anisotropic displacement parameters (ADPs) refine Br positions, while hydrogen bonding networks stabilize the lattice .

Advanced: What computational strategies are employed to analyze electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Reactivity Insights : Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity in cross-coupling reactions .

Advanced: How can molecular docking elucidate the biological activity of this compound derivatives?

Methodological Answer:

- Target Selection : Dock against receptors like S. aureus (PDB: 4ALI) or DNA (PDB: 1BNA) using ArgusLab .

- Protocol :

- Key Interactions : Hydrazine NH groups form hydrogen bonds with active-site residues (e.g., Asp/Glu in enzymes) .

Advanced: What role does this compound play in catalytic reaction mechanisms?

Methodological Answer:

- Case Study : Hydrazines catalyze carbonyl-olefin metathesis via [2.2.2]-bicyclic intermediates, lowering activation barriers by 10–15 kcal/mol compared to [2.2.1] systems .

- Mechanistic Steps :

- Kinetic Analysis : Monitor via GC-MS or NMR to quantify turnover frequencies (TOFs) under optimized conditions (e.g., 80°C in DCM) .

Advanced: How do intermolecular interactions influence the solid-state stability of this compound?

Methodological Answer:

- 3D Energy Framework Analysis : Dominant dispersion forces (60–70%) from π···π stacking (3.5–4.0 Å) and C-H···Br interactions (2.9–3.2 Å) stabilize the lattice .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition peaks >200°C, correlating with strong hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。